(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a fluorophenylmethylidene group attached to a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: (5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has demonstrated activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of (5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of immune responses .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell proliferation and survival.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Used in the construction of organometallic sandwich systems.
Uniqueness: (5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of ethoxyphenyl and fluorophenylmethylidene groups attached to a diazinane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-2-26-15-9-7-14(8-10-15)22-18(24)16(17(23)21-19(22)25)11-12-3-5-13(20)6-4-12/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZPOSFQVNJJJ-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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